Di-tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)iminodicarbonate
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Overview
Description
Di-tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)iminodicarbonate is a complex organic compound that features a pyridine ring substituted with a dioxaborolane group and protected by di-tert-butyl groups
Preparation Methods
The synthesis of di-tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)iminodicarbonate typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, followed by the introduction of the dioxaborolane group through a substitution reaction. The final step involves the protection of the compound with di-tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Di-tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)iminodicarbonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are commonly employed in organic synthesis to form carbon-carbon bonds
Scientific Research Applications
Di-tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)iminodicarbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of new drugs and therapeutic agents.
Material Science: It can be used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of di-tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, which can modulate their activity. This property is particularly useful in medicinal chemistry, where the compound can be designed to target specific enzymes or receptors .
Comparison with Similar Compounds
Di-tert-butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)iminodicarbonate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: This compound also features a dioxaborolane group and is used in similar applications.
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another compound with a dioxaborolane group, used in the synthesis of indazole derivatives.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H35BN2O6 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C22H35BN2O6/c1-14-12-16(24-13-15(14)23-30-21(8,9)22(10,11)31-23)25(17(26)28-19(2,3)4)18(27)29-20(5,6)7/h12-13H,1-11H3 |
InChI Key |
MVEUHDKAVRPPRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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